Sodium peracetate

CAS No.: 64057-57-4

Cat. No.: VC1935347

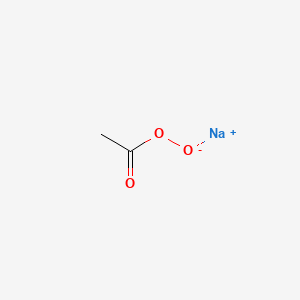

Molecular Formula: C2H3NaO3

Molecular Weight: 98.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64057-57-4 |

|---|---|

| Molecular Formula | C2H3NaO3 |

| Molecular Weight | 98.03 g/mol |

| IUPAC Name | sodium;ethaneperoxoate |

| Standard InChI | InChI=1S/C2H4O3.Na/c1-2(3)5-4;/h4H,1H3;/q;+1/p-1 |

| Standard InChI Key | SPDUKHLMYVCLOA-UHFFFAOYSA-M |

| SMILES | CC(=O)O[O-].[Na+] |

| Canonical SMILES | CC(=O)O[O-].[Na+] |

Introduction

Sodium peracetate is a patented oxidant technology designed to deliver large quantities of reactive oxygen species in a liquid solution. The primary active component of this technology is singlet oxygen (¹O₂), an excited state of molecular oxygen that exhibits powerful oxidizing properties. Unlike traditional oxidants that rely on direct chemical reactions, sodium peracetate works through the controlled generation and delivery of singlet oxygen chemistry .

The development of commercial sodium peracetate technology can be traced to Clean Chemistry Inc., which was formed in 2014 specifically to commercialize this novel oxidation chemistry. The company holds patents for the chemistry itself, its production methods, and various applications. The technology was initially deployed for oilfield water treatment and reuse, where it gained acceptance as a viable alternative to chlorine dioxide .

Sodium peracetate offers several fundamental advantages as an oxidizing agent, including:

-

Mildly alkaline solution with low volatility

-

Mild odor profile similar to weak vinegar

-

Non-persistent reactivity requiring on-demand generation

-

Biodegradable residuals classified as Generally Recognized As Safe (GRAS)

-

Registration with the EPA as an industrial biocide

-

Regulatory listing under the Toxic Substances Control Act (TSCA)

Chemical Properties and Composition

Sodium peracetate functions as a precursor for generating singlet oxygen and related reactive oxygen species. When properly formulated, it produces several reactive oxygen compounds:

Unlike conventional oxidants that must be stored and transported, sodium peracetate is characterized by its transient nature. This reactivity profile necessitates on-site, on-demand production, which enhances safety by eliminating the need to store large quantities of oxidizing chemicals .

The chemistry demonstrates effectiveness across a wide pH range, with optimal performance in near-neutral to slightly alkaline conditions. This pH versatility makes it adaptable to various industrial processes without significant pH adjustment requirements .

Table 3.1: Key Properties of Sodium Peracetate Chemistry

| Property | Characteristic |

|---|---|

| Physical state | Liquid solution (when activated) |

| pH | Mildly alkaline |

| Odor | Mild (similar to weak vinegar) |

| Volatility | Low |

| Persistence | Non-persistent (rapid reaction) |

| Residuals | Biodegradable, GRAS |

| Regulatory status | TSCA listed, EPA registered biocide |

| Corrosivity | Low compared to chlorine-based oxidants |

| Effectiveness range | Wide pH range, optimal at near-neutral to slightly alkaline |

Production Methods

Sodium peracetate is produced through a novel method that optimizes singlet oxygen generation. The production system uses a compact, rugged process compatible with industrial environments, facilitating on-site generation directly at the point of application .

The production equipment consists of:

-

Low-power metering pumps

-

In-line reactor process

-

Automated control systems with built-in quality control measures

-

Small physical footprint allowing for easy retrofitting into existing facilities

This system architecture provides significant advantages over traditional oxidant production facilities, which often require substantial capital investment and dedicated space. The equipment used for generating and dispensing sodium peracetate has minimal capital and operating costs compared to chlorine dioxide plants or distilled PAA production facilities .

The production process utilizes chemicals typically found in paper mills plus an additional non-toxic, safe-to-handle ingredient. The specific formulation is optimized to efficiently produce singlet oxygen in-situ through the decomposition of sodium peracetate. Importantly, the production capacity can be readily scaled to meet industrial demand across various applications .

The primary mechanism of sodium peracetate involves the generation of singlet oxygen (¹O₂), which is the excited electronic state of molecular oxygen. Singlet oxygen possesses several attractive qualities as an oxidizing agent, particularly for applications like pulp bleaching and delignification .

When sodium peracetate decomposes, it releases singlet oxygen in a controlled manner. This reactive species then interacts with target molecules through various oxidation pathways. The technology overcomes traditional limitations of singlet oxygen chemistry, which has historically been challenging to implement at industrial scale due to singlet oxygen's short lifetime and difficulties in generation methods .

-

Photochemical methods only produce high concentrations of singlet oxygen near the radiation source

-

Traditional chemical methods are expensive, require specific reaction conditions, often produce undesirable byproducts, and lack practicality for large-scale applications

The patented sodium peracetate technology developed by Clean Chemistry overcomes these limitations by enabling efficient singlet oxygen production in industrial settings, even in optically opaque environments such as pulp suspensions .

Applications of Sodium Peracetate

Sodium peracetate has demonstrated efficacy across multiple industrial applications, with particular promise in the pulp and paper industry.

Pulp and Paper Applications

In pulp and paper production, sodium peracetate technology shows performance comparable to peracetic acid (PAA) for several critical processes:

-

Post-bleaching brightening of kraft pulp

-

Improvement of brightness stability

-

Reduction of yellowing and color reversion

-

Potential for delignification (kappa number reduction)

Laboratory studies indicate that sodium peracetate delivers many benefits previously achieved with peracetic acid in pulp treatment. Importantly, the presence of singlet oxygen produced by peracetate chemistry can provide enhanced performance for preventing reversion and yellowing compared to traditional approaches .

The technology can be readily integrated into existing mill operations by adding it to high-density storage chests or stock preparation chests, making it a "drop-in" solution that requires minimal process modifications .

Water Treatment Applications

Sodium peracetate has proven highly effective in microbial control for various water treatment applications. When tested against oilfield produced water containing hydrocarbons, high total dissolved solids, and suspended solids, sodium peracetate demonstrated superior performance compared to equivalent concentrations of peracetic acid .

Table 6.1: Comparative Microbial Control Efficacy in Oilfield Water

| Microbial Category | Untreated Water | 10 ppm Sodium Peracetate | 10 ppm PAA | 50 ppm PAA |

|---|---|---|---|---|

| Aerobic HPC | High | Low (effective control) | High | Low |

| Anaerobic APB | High | Low (effective control) | High | Low |

| Anaerobic SRB | High | Low (effective control) | High | Low |

Note: HPC = heterotrophic plate counts; APB = acid producing bacteria; SRB = sulfate reducing bacteria

As demonstrated in the table, 10 ppm of sodium peracetate achieved microbial control comparable to 50 ppm of PAA, indicating a five-fold increase in efficiency for this application .

Additional Industrial Applications

Beyond pulp and paper and water treatment, sodium peracetate shows promise for several other industrial uses:

-

Industrial-scale oxidation processes

-

Bleaching and brightening applications

-

Odor control, particularly for sulfide reduction

-

Breaking oil emulsions

-

Water clarification

-

Cooling tower water treatment as a less corrosive alternative to chlorine-based treatments

Comparative Analysis with Traditional Oxidants

Sodium Peracetate vs. Peracetic Acid

Sodium peracetate and peracetic acid share several similarities but also exhibit important differences that impact their industrial applicability .

Similarities:

-

Similar "active" ingredient structure

-

Both function as industrial oxidants

-

Both demonstrate effective antimicrobial properties

-

Both are less corrosive than chlorine products

-

Both are regulated as "alkyl peroxide" compounds

Differences:

-

PAA requires stabilization for storage and shipping, while peracetate is transient and cannot be stored

-

PAA is highly acidic, whereas peracetate is mildly alkaline with minimal impact on application pH

-

Peracetate is effective over a wider pH range than PAA

Advantages over Traditional Technologies

Sodium peracetate offers several significant advantages over conventional oxidation technologies:

-

Reduced capital investment requirements compared to PAA or chlorine dioxide production

-

Improved safety profile with lower corrosivity

-

No chlorinated byproducts, resulting in very low AOX formation potential

-

Rapid deployment capability

-

Compatible with existing equipment and processes

-

On-demand production eliminating storage risks

Research Findings and Performance Data

Laboratory testing has demonstrated that sodium peracetate chemistry delivers performance comparable to or exceeding peracetic acid across several applications. For post-bleaching brightening of kraft pulp, the chemistry showed excellent capabilities for:

Performance testing indicated that the presence of singlet oxygen produced by peracetate chemistry provided enhanced capabilities for preventing reversion and yellowing compared to conventional approaches. This performance advantage was maintained across the wide pH range typically found in pulp storage chests, with slightly alkaline conditions showing optimal results .

In microbial control applications, sodium peracetate demonstrated five-fold greater efficiency than peracetic acid. Tests on oilfield produced water showed that 10 ppm of peracetate provided equivalent microbial control to 50 ppm of PAA when measured 12 hours after treatment, confirming sustained antimicrobial efficacy rather than temporary growth inhibition .

Table 9.1: Performance Comparison for Pulp Treatment Applications

| Performance Parameter | Sodium Peracetate | Peracetic Acid (PAA) | Chlorine Dioxide |

|---|---|---|---|

| Post-bleaching brightness | Excellent | Good | Good |

| Brightness stability | Excellent | Good | Moderate |

| Yellowing prevention | Superior | Good | Moderate |

| pH flexibility | Wide range (optimal at near-neutral to alkaline) | Narrow range (acidic) | Moderate range |

| Equipment compatibility | Excellent | Good | Fair |

| Capital investment | Low | High | Very high |

| Byproducts | Benign (glycerin, sodium acetate) | Acidic | Chlorinated compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume